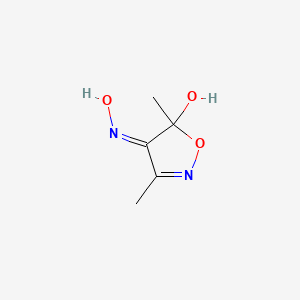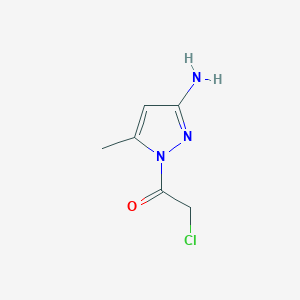![molecular formula C13H21NO2 B12891689 1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-09-9](/img/structure/B12891689.png)
1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is an organic compound that features a furan ring substituted with a piperidine group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperidine:
Addition of the Ethanone Group: The ethanone group is introduced via acylation reactions, often using reagents such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)methanol
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)propane
- 1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)butane
Uniqueness
1-(2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88557-09-9 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-2-piperidin-1-yl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C13H21NO2/c1-9-12(10(2)15)11(3)16-13(9)14-7-5-4-6-8-14/h9,13H,4-8H2,1-3H3 |
Clé InChI |
OOVYCTIQOGGCMU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(=C1C(=O)C)C)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


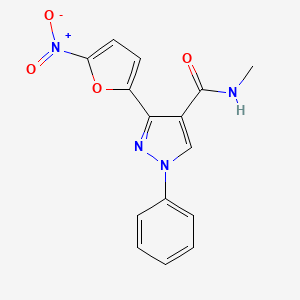
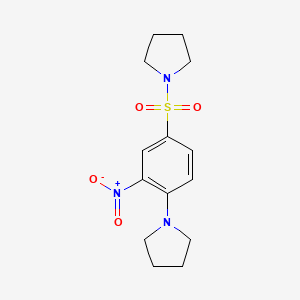
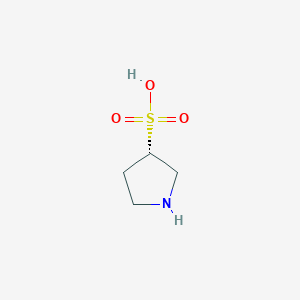
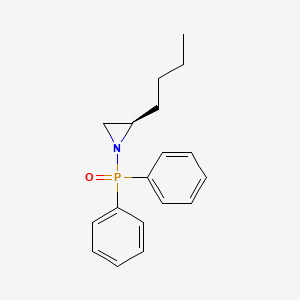
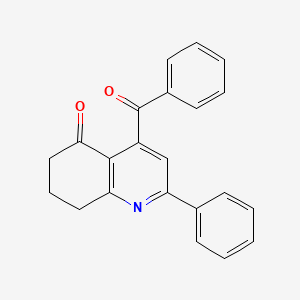
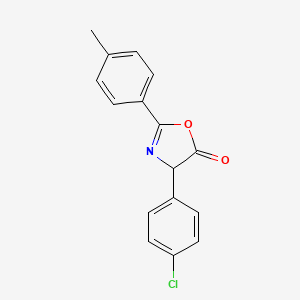
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
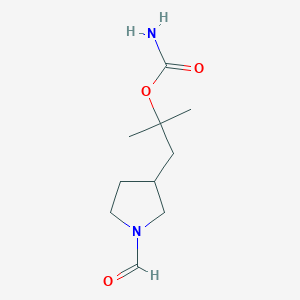

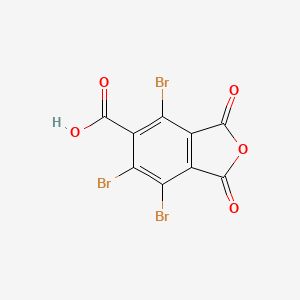
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
